An In-depth Technical Guide on the Crystal Structure of Ethylenediammonium Perchlorate
An In-depth Technical Guide on the Crystal Structure of Ethylenediammonium Perchlorate
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Crystal Structure of Ethylenediammonium Perchlorate
This technical guide addresses the crystal structure of ethylenediammonium perchlorate, a topic of interest for researchers in materials science and energetic materials. A thorough investigation of publicly available scientific literature and crystallographic databases has been conducted to provide a detailed overview.
1. Executive Summary
A comprehensive search for the crystal structure of ethylenediammonium perchlorate (also known as ethylenediamine diperchlorate, with the chemical formula C₂H₁₀N₂(ClO₄)₂) reveals a notable absence of a reliably determined and publicly accessible crystal structure. A previously published report on this structure was later retracted due to issues with the dataset, and major chemical and crystallographic databases do not currently contain an experimentally verified three-dimensional model. Consequently, the detailed quantitative crystallographic data and specific experimental protocols for its single-crystal X-ray diffraction analysis are not available. This guide will detail the findings of the literature search, including the retracted study, and discuss the general experimental methodologies relevant to the synthesis and characterization of such compounds.
2. Synthesis and General Characterization
While a definitive crystal structure is elusive, the synthesis of ethylenediammonium perchlorate is conceptually straightforward. The general approach involves the acid-base reaction of ethylenediamine with perchloric acid.
2.1. Illustrative Synthetic Protocol
A general method for the synthesis of ethylenediammonium salts involves the dropwise addition of a stoichiometric amount of the corresponding acid to a cooled solution of ethylenediamine in a suitable solvent, such as water or ethanol. The resulting salt can then be isolated by crystallization, often induced by cooling or evaporation of the solvent.
For ethylenediammonium perchlorate, this would involve the reaction of one equivalent of ethylenediamine with two equivalents of perchloric acid:
H₂NCH₂CH₂NH₂ + 2 HClO₄ → [H₃NCH₂CH₂NH₃]²⁺(ClO₄⁻)₂
Caution is advised when working with perchlorate salts, as they can be energetic materials. The synthesis should be carried out with appropriate safety measures in a controlled laboratory environment.
3. X-ray Diffraction: A General Experimental Protocol
The determination of a crystal structure is primarily accomplished through single-crystal X-ray diffraction.[1][2][3] Although a specific protocol for ethylenediammonium perchlorate cannot be cited, a general experimental workflow for such an analysis is as follows.
3.1. Crystal Growth
Single crystals of sufficient size and quality are grown from a supersaturated solution of the compound. This can be achieved through various techniques, including slow evaporation of the solvent, cooling of the solution, or vapor diffusion.
3.2. Data Collection
A suitable single crystal is mounted on a goniometer of a diffractometer.[1] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded by a detector as the crystal is rotated.[2] Key parameters for data collection include the X-ray source (e.g., Mo Kα or Cu Kα radiation), temperature (often cryogenic to reduce thermal vibrations), and the data collection strategy (e.g., omega and phi scans).
3.3. Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined using least-squares methods to best fit the experimental data.
The experimental workflow for crystal structure determination is depicted in the following diagram:
4. Status of the Crystal Structure of Ethylenediammonium Perchlorate
A paper published in Acta Crystallographica Section E reported the crystal structure of ethylenediammonium perchlorate. However, this paper was later retracted along with several other publications from the same authors due to issues with the data sets and incorrect atom assignments.[4] This retraction invalidates the crystallographic data presented in that publication.
A search of prominent chemical databases, such as PubChem, for ethylenediamine diperchlorate (CID 27464) indicates that a 3D conformer could not be generated, which is often the case when an experimentally determined crystal structure is not available.
5. Ionic Interactions within the Putative Structure
Although the precise crystal structure is not known, the fundamental ionic components are the ethylenediammonium dication ([H₃NCH₂CH₂NH₃]²⁺) and the perchlorate anion (ClO₄⁻). The crystal packing would be governed by the electrostatic interactions between these ions, as well as hydrogen bonding between the ammonium groups of the cation and the oxygen atoms of the perchlorate anion.
The logical relationship between the constituent ions can be visualized as follows:
The definitive crystal structure of ethylenediammonium perchlorate remains undetermined or at least not publicly available in a reliable, peer-reviewed form. The retraction of a previous study highlights the importance of critical evaluation of crystallographic data. While the synthesis of this compound is straightforward, the lack of a known crystal structure prevents a detailed analysis of its solid-state properties that would be of interest to researchers in materials science and drug development. Future work in this area would require the successful growth of single crystals and a thorough X-ray diffraction study to elucidate the precise atomic arrangement and intermolecular interactions.
